molecular formula C18H21N3O B2402637 (4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine CAS No. 1025256-09-0

(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine

货号: B2402637
CAS 编号: 1025256-09-0
分子量: 295.386
InChI 键: YOICVWJAANQINL-HMMYKYKNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine is a compound belonging to the indeno[1,2-c]pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indeno-Pyrazole Core : This is achieved through cyclization reactions involving hydrazine derivatives and indene derivatives under controlled conditions.
  • Introduction of Functional Groups : The tert-butyl and prop-2-en-1-yloxy groups are introduced via specific coupling reactions.

These synthetic routes are optimized for yield and purity to facilitate further biological testing.

Anticancer Properties

Recent studies have highlighted the potential of indeno[1,2-c]pyrazoles as anticancer agents. For instance, compounds structurally related to this compound have shown significant activity against various cancer cell lines:

  • EGFR Inhibition : The compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which is vital in the pathogenesis of non-small cell lung cancer (NSCLC). In vitro studies demonstrated that related compounds exhibited IC50 values significantly lower than traditional EGFR inhibitors like erlotinib .
CompoundIC50 (µM)Target
(4E)-3-tert-butyl...6.13A549 NSCLC cells
Erlotinib19.67A549 NSCLC cells

Anti-inflammatory Activity

In addition to anticancer properties, several studies have indicated that indeno[1,2-c]pyrazoles may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). This suggests a dual mechanism where these compounds could be beneficial in treating both cancer and inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. These findings suggest that this compound may also possess significant antimicrobial activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation by binding to their active sites.
  • Apoptosis Induction : Evidence suggests that this compound can induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of indeno[1,2-c]pyrazoles in clinical settings:

  • Study on NSCLC : A study focusing on the efficacy of an indeno[1,2-c]pyrazole derivative showed a significant reduction in tumor size in animal models when administered at specific dosages.
  • Inflammation Model : In a model of acute inflammation, treatment with related compounds resulted in decreased levels of inflammatory markers such as COX and matrix metalloproteinases .

科学研究应用

Synthesis and Structural Characteristics

The synthesis of this compound typically involves microwave-assisted methods that enhance efficiency and yield. The structural characteristics are confirmed using various spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. The compound's molecular formula is C18H21N3OC_{18}H_{21}N_{3}O, indicating a complex structure conducive to various biological interactions.

Anticancer Activity

One of the most significant applications of (4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine is its potential as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) . Research indicates that this compound exhibits selective cytotoxicity against non-small cell lung cancer (NSCLC) cell lines, with an IC50 value significantly lower than that of standard treatments like erlotinib. Specifically, it has shown an IC50 value of 6.13 µM against A549 human lung adenocarcinoma cells, while maintaining lower toxicity to peripheral blood mononuclear cells (PBMCs) .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activity . Studies have shown that derivatives of indeno[1,2-c]pyrazoles can inhibit cyclooxygenase-2 (COX-2) expression and reduce matrix metalloproteinases (MMPs) associated with inflammatory processes. This positions the compound as a candidate for treating inflammatory diseases alongside its anticancer properties .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, indeno[1,2-c]pyrazole derivatives exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Several derivatives have shown efficacy against various microbial strains.
  • Neuroprotective Effects : Some compounds in this class have been evaluated for their neuroprotective potential, demonstrating significant activity in preclinical models.
  • Antioxidant Properties : The ability to scavenge free radicals contributes to their therapeutic potential in oxidative stress-related conditions .

Case Studies

Several studies highlight the practical applications of this compound:

StudyFocusFindings
A study on EGFR inhibitorsAnticancerCompound showed superior activity against NSCLC with selective cytotoxicity .
Evaluation of anti-inflammatory effectsIn vitro testingSignificant reduction in COX-2 levels and MMP activity .
Neuroprotection assaysNeuropharmacologyExhibited protective effects in models of neurodegeneration .

常见问题

Q. Basic: What are the recommended synthetic routes for (4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Condensation of indenopyrazole precursors with tert-butyl groups under reflux conditions (e.g., ethanol or THF at 80–100°C) .

Oxime Formation : Reaction with hydroxylamine derivatives to generate the imine moiety, followed by stereochemical control (E/Z configuration) via pH adjustment or solvent polarity .

Allyloxy Substitution : Introduction of the prop-2-en-1-yloxy group using nucleophilic substitution or Mitsunobu conditions .

Yield Optimization Strategies :

  • Catalyst Screening : Use palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to enhance efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures reduce byproducts .
  • Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., imine formation) minimize decomposition .

Table 1: Representative Reaction Conditions

StepSolventCatalystYield (%)Reference
Indenopyrazole CoreTHFNone65–70
Imine FormationEthanolAcetic Acid55–60
Allyloxy SubstitutionDMFK₂CO₃75–80

Q. Basic: How is the (4E)-configuration of the imine group confirmed experimentally?

Methodological Answer :
The E-configuration is validated via:

X-ray Crystallography : Direct visualization of molecular geometry. For example, bond angles (C=N–O ≈ 120°) and torsional angles distinguish E from Z isomers .

NMR Spectroscopy :

  • ¹H NMR : Coupling constants (J) between imine protons and adjacent groups. E-isomers exhibit distinct NOE correlations in NOESY experiments .
  • ¹³C NMR : Chemical shifts of the imine carbon (δ 150–160 ppm) are sensitive to stereochemistry .

IR Spectroscopy : Stretching frequencies of C=N bonds (1640–1680 cm⁻¹) vary with configuration .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar indenopyrazole derivatives?

Methodological Answer :
Discrepancies may arise from:

  • Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis (C, H, N ±0.3%) .
  • Assay Conditions : Replicate assays under standardized protocols (e.g., cell line viability, enzyme concentration) .
  • Substituent Effects : Use SAR studies to isolate the impact of tert-butyl vs. methyl groups on target binding .

Example : If conflicting IC₅₀ values are reported for kinase inhibition:

Reproduce Assays : Use identical kinase isoforms (e.g., EGFR T790M vs. wild-type).

Molecular Dynamics : Simulate ligand-protein interactions to identify critical binding residues affected by substituents .

Q. Advanced: What strategies are recommended for improving the metabolic stability of this compound in pharmacological studies?

Methodological Answer :

Structural Modifications :

  • Fluorination : Introduce fluorine at metabolically labile sites (e.g., allyloxy chain) to block oxidative degradation .
  • Steric Shielding : tert-butyl groups reduce CYP450 enzyme access .

In Vitro Assays :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Metabolite ID : Use high-resolution mass spectrometry to identify major metabolites and modify vulnerable sites .

Table 2: Metabolic Stability Parameters

Modificationt₁/₂ (min)Major Metabolite
Parent Compound12.3N-Oxide
Fluorinated Allyloxy45.7None detected

Q. Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Methodological Answer :

Spectroscopy :

  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ m/z calculated vs. observed) .
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations in the indenopyrazole core .

Computational Tools :

  • DFT Calculations : Optimize geometry and compare experimental/theoretical IR/NMR spectra .
  • Docking Simulations : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina .

Q. Advanced: How can researchers design experiments to evaluate the compound’s selectivity across kinase targets?

Methodological Answer :

Panel Screening : Test against a kinase panel (e.g., 100+ kinases at 1 µM) to identify off-target interactions .

Crystallographic Analysis : Co-crystallize the compound with kinases to compare binding site interactions (e.g., hinge region vs. allosteric pockets) .

Cellular Profiling : Use phosphoproteomics to map downstream signaling effects in cancer cell lines .

Key Metrics :

  • Selectivity Index (SI) : IC₅₀ (off-target)/IC₅₀ (primary target). Aim for SI >100 .

Q. Basic: What are common pitfalls in the purification of (4E)-indenopyrazole derivatives, and how can they be avoided?

Methodological Answer :

Byproduct Formation :

  • Cause : Oxidative dimerization during imine formation.
  • Solution : Use inert atmosphere (N₂/Ar) and antioxidants (BHT) .

Column Chromatography Challenges :

  • Low Polarity : Use gradient elution (hexane → ethyl acetate) with silica gel .
  • Isomer Separation : Employ chiral columns (e.g., Chiralpak AD-H) for E/Z resolution .

Q. Advanced: How do solvent effects influence the tautomeric equilibrium of the pyrazole ring in this compound?

Methodological Answer :
The pyrazole ring exists in tautomeric forms (1H/2H), influenced by:

Solvent Polarity : Polar solvents (DMSO) stabilize the 1H-tautomer via hydrogen bonding, while nonpolar solvents (toluene) favor 2H .

pH : Acidic conditions protonate the N-methyl group, shifting equilibrium .

Experimental Validation :

  • VT NMR : Monitor tautomer ratios at varying temperatures .
  • X-ray Diffraction : Resolve crystal structures in different solvents .

属性

IUPAC Name

(E)-3-tert-butyl-1-methyl-N-prop-2-enoxyindeno[1,2-c]pyrazol-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-6-11-22-20-15-12-9-7-8-10-13(12)16-14(15)17(18(2,3)4)19-21(16)5/h6-10H,1,11H2,2-5H3/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOICVWJAANQINL-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=NOCC=C)C3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN(C2=C1/C(=N/OCC=C)/C3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。